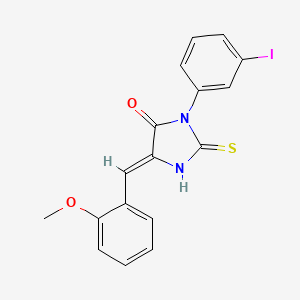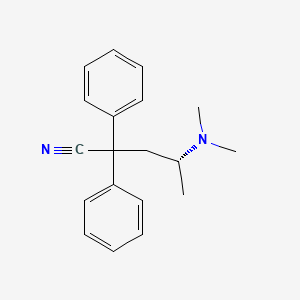
2,2-Diphenyl-4-(dimethylamino)valeronitrile, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetonitrile, alpha-[(2R)-2-(dimethylamino)propyl]-alpha-phenyl- is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a benzene ring, an acetonitrile group, and a dimethylamino propyl group. This compound is known for its versatility in chemical reactions and its potential in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, alpha-[(2R)-2-(dimethylamino)propyl]-alpha-phenyl- typically involves the reaction of benzyl chloride with potassium cyanide or sodium cyanide. This reaction produces benzyl cyanide, which is then further modified to obtain the desired compound . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, alpha-[(2R)-2-(dimethylamino)propyl]-alpha-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different nitrile derivatives, while reduction reactions can lead to the formation of amines .
Scientific Research Applications
Benzeneacetonitrile, alpha-[(2R)-2-(dimethylamino)propyl]-alpha-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Benzeneacetonitrile, alpha-[(2R)-2-(dimethylamino)propyl]-alpha-phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research .
Comparison with Similar Compounds
Similar Compounds
Benzyl Cyanide: A simpler nitrile compound with similar chemical properties.
Phenylacetonitrile: Another nitrile compound used in organic synthesis.
Uniqueness
What sets Benzeneacetonitrile, alpha-[(2R)-2-(dimethylamino)propyl]-alpha-phenyl- apart is its unique structure, which allows it to participate in a broader range of chemical reactions and its potential for diverse applications in scientific research .
Properties
CAS No. |
7576-16-1 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(4R)-4-(dimethylamino)-2,2-diphenylpentanenitrile |
InChI |
InChI=1S/C19H22N2/c1-16(21(2)3)14-19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m1/s1 |
InChI Key |
GJJQIGFCGLPOQK-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Canonical SMILES |
CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




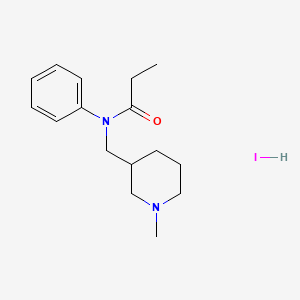
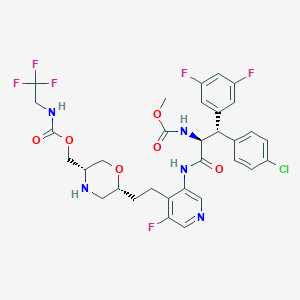
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
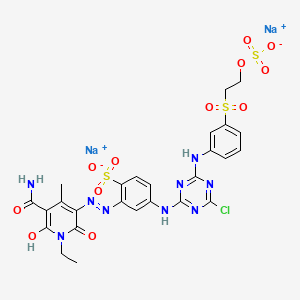
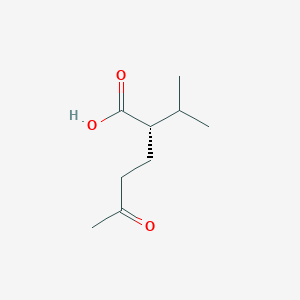

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
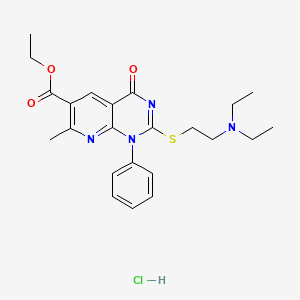
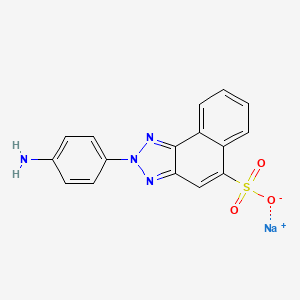
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
